![molecular formula C24H30O7 B190393 Hypophyllanthin CAS No. 33676-00-5](/img/structure/B190393.png)
Hypophyllanthin
Overview
Description
Hypophyllanthin is a major lignan present in various Phyllanthus species and has been used as one of the bioactive chemical markers for quality control purposes . It contributes to their diverse pharmacological activities . Hypophyllanthin is chemically known as (7R,8R, 9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole with a molecular formula of C 24 H 30 O 7 and molecular weight of 430.5 g/mol .
Synthesis Analysis
The biosynthesis of hypophyllanthin involves the dimerization of cinnamic acid via the shikimate and phenylpropanoid pathways .
Molecular Structure Analysis
Hypophyllanthin has in silico drug-likeness properties, as its binding energy (-9.5 kcal/mol) and pharmacological qualities were the best of all nine phytochemicals screened .
Chemical Reactions Analysis
Hypophyllanthin has been found to exhibit potent inhibitory action on both phagocytic and CD18 expression of phagocytes .
Physical And Chemical Properties Analysis
Hypophyllanthin is a major lignan in Phyllanthus spp, with strong anti-inflammatory activity . Its molecular weight is 430.49 g/mol .
Scientific Research Applications
Immunomodulatory Properties
Hypophyllanthin has been identified to possess potent immunomodulating properties . It affects the immune system in several ways, including the inhibition of chemotaxis, phagocytosis, and reactive oxygen species (ROS) production of human phagocytes in a dose-dependent manner . This suggests its potential use in developing therapies for immune-related disorders.
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory effects. Studies have shown that Hypophyllanthin can inhibit phagocytic activity and CD18 expression of phagocytes, which are crucial steps in the inflammatory response . This could be beneficial in treating various inflammatory conditions.
Hepatoprotective Effects
Hypophyllanthin has demonstrated hepatoprotective properties, suggesting it could be used to protect the liver from damage caused by toxins or diseases . This application is particularly relevant in the development of treatments for liver diseases such as hepatitis.
Anti-tumor Potential
In the field of oncology, Hypophyllanthin has shown promise due to its anti-tumor activities. It has demonstrated cytotoxic action in certain cancer cell lines, indicating its potential as a lead molecule in cancer therapy .
Cardiovascular Applications
The compound’s cardiovascular and cardioprotective effects have been documented, with potential applications in treating heart diseases . Its ability to modulate blood pressure and protect cardiac tissues makes it a candidate for cardiovascular drug development.
Antimicrobial and Antiviral Effects
Hypophyllanthin’s antimicrobial and antiviral properties suggest it could be used in developing treatments for various infections . Its effectiveness against specific pathogens could lead to new classes of antibiotics or antiviral medications.
Neuroprotective and Neuroactive Effects
Research has indicated that Hypophyllanthin has neuroprotective and neuroactive effects, which could be harnessed in treating neurodegenerative diseases or brain injuries . Its ability to protect nerve cells offers a pathway for therapeutic applications in neurology.
Anti-diabetic Properties
Lastly, Hypophyllanthin has shown potential in treating metabolic disorders, including diabetes . It targets the human adipocyte lipid-binding protein (AP2)-mediated diseases, which are associated with type 2 diabetes, atherosclerosis, and other conditions .
Safety And Hazards
Future Directions
Hypophyllanthin has a promising future for hepatitis therapy, particularly for the treatment of the hepatitis C virus . Before being submitted to clinical investigations, additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .
properties
IUPAC Name |
(7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCUHLNHSKZBW-XGHQBKJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC2=CC(=C3C(=C2[C@@H]([C@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187355 | |
Record name | NSC 619044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypophyllanthin | |
CAS RN |
33676-00-5 | |
Record name | NSC 619044 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 619044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33676-00-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYPOPHYLLANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZZ21E33P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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